molecular formula C10H6ClF3N2O B7549694 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide

2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B7549694
M. Wt: 262.61 g/mol
InChI Key: ZJVXHLMBMOGTDE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C10H7ClF3N2O

Scientific Research Applications

2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Pharmaceutical Research: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Agrochemical Research: Its trifluoromethyl group imparts stability and bioactivity, making it useful in developing new agrochemicals for pest control.

    Material Science: The compound can be used as a building block for synthesizing advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyano-3-(trifluoromethyl)aniline and chloroacetyl chloride.

    Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to changes in its functional groups and overall structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce a carboxylic acid and an amine.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the chloro group.

    4-cyano-3-(trifluoromethyl)aniline: Precursor in the synthesis of the target compound.

    N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the chloro group.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide imparts unique chemical properties, such as increased reactivity and stability. These features make it a valuable compound for various research applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

2-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-4-9(17)16-7-2-1-6(5-15)8(3-7)10(12,13)14/h1-3H,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVXHLMBMOGTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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